5,8-Dichloropyrimido[4,5-d]pyridazine
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Overview
Description
5,8-Dichloropyrimido[4,5-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N4. It belongs to the class of pyridazines, which are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloropyrimido[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of malononitrile with phenyl isothiocyanate in the presence of sodium hydride in dimethylformamide (DMF). This reaction produces an intermediate, which is then further reacted with additional phenyl isothiocyanate to form the desired compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloropyrimido[4,5-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride, phenyl isothiocyanate, and dimethylformamide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
5,8-Dichloropyrimido[4,5-d]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronic materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s interactions with various enzymes and receptors are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5,8-Dichloropyrimido[4,5-d]pyridazine involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which can modulate the activity of its targets. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,8-Dichloropyrimido[4,5-d]pyridazine include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like minaprine and relugolix .
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological and material properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H2Cl2N4 |
---|---|
Molecular Weight |
201.01 g/mol |
IUPAC Name |
5,8-dichloropyrimido[4,5-d]pyridazine |
InChI |
InChI=1S/C6H2Cl2N4/c7-5-3-1-9-2-10-4(3)6(8)12-11-5/h1-2H |
InChI Key |
QPZOCKQQSLNVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=NN=C2Cl)Cl |
Origin of Product |
United States |
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